molecular formula C4H9NS2 B2963570 1,2,5-Dithiazepane CAS No. 98354-47-3

1,2,5-Dithiazepane

Cat. No.: B2963570
CAS No.: 98354-47-3
M. Wt: 135.24
InChI Key: LQZPWKIAEIOFEI-UHFFFAOYSA-N
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Description

1,2,5-Dithiazepane (CAS 23353-11-9) is a seven-membered heterocyclic compound featuring a disulfide bond (S-S) within its ring structure. The molecular formula is C4H10ClNS2 for its hydrochloride salt form . This cyclic disulfide scaffold is of significant research interest due to its presence in biologically active molecules and peptides, making it a valuable intermediate in pharmaceutical research and development . The seven-membered ring adopts a chair conformation, with an S-S bond length of approximately 2.04 Å and a C-S-S-C torsion angle of about -84° . This product is intended for research purposes as a chemical building block. Researchers are advised that this compound must be stored under an inert atmosphere at 2-8°C to ensure stability . As a safety note, the hydrochloride salt of this compound is classified with the signal word "Danger" and carries hazard statements H315, H318, and H335, indicating it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Appropriate safety precautions and handling procedures for laboratory chemicals should always be followed. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-dithiazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS2/c1-3-6-7-4-2-5-1/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZPWKIAEIOFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98354-47-3
Record name 1,2,5-dithiazepane
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Synthetic Methodologies for 1,2,5 Dithiazepane and Its Analogues

Cyclization Reactions for the 1,2,5-Dithiazepane Ring System Formation

The formation of the this compound core often relies on cyclization reactions that bring together sulfur and nitrogen functionalities.

A common approach involves the reaction of precursors containing halogen atoms with sulfur nucleophiles, facilitating ring closure.

While specific literature directly detailing the synthesis of 1,2,5-dithiazepanes from N,N-Bis(2-chloroethyl)aniline derivatives and sulfur nucleophiles was not found in the provided snippets, related nitrogen mustards like N-Ethyl-, N-Methyl-Bis(2-chloroethyl)amine (HN-1, HN-2), and Tris(2-chloroethyl)amine (HN-3) have been studied for their reactions with peroxides, where nucleophilic substitution can occur dtic.mil. These studies highlight the reactivity of bis(2-chloroethyl)amine (B1207034) moieties in substitution reactions, which could be conceptually adapted for dithiazepane synthesis with appropriate sulfur nucleophiles.

Similarly, N-Methyldi-(2-chloroethyl)amine (HN-2) has been investigated in reactions with peroxides, showing that its bis(2-chloroethyl)amine structure can undergo nucleophilic substitution dtic.mil. Although direct examples of this compound formation from this specific precursor and sulfur nucleophiles were not explicitly detailed in the provided search results, the inherent reactivity of the chloroethyl groups suggests potential for such cyclizations.

Multicomponent reactions (MCRs) offer an efficient route to complex molecules by combining three or more reactants in a single pot nih.gov. While MCRs for the direct synthesis of 1,2,5-dithiazepanes were not explicitly detailed, related seven-membered rings have been synthesized using MCRs. For instance, three-component cyclothiomethylation of arylamines with formaldehyde (B43269) and α,ω-dithiols has been used to synthesize derivatives of 1,5,3-dithiazepanes researchgate.netresearchgate.net. These reactions highlight the utility of MCRs for constructing sulfur- and nitrogen-containing heterocyclic systems.

Intramolecular cyclization is a powerful strategy for forming ring systems. For instance, a one-pot sulfonylation/intramolecular thia-Michael protocol has been developed for the synthesis of 1,5,2-dithiazepine 1,1-dioxide scaffolds researchgate.netresearchgate.net. This method involves the reaction of cysteine ethyl ester or cysteamine (B1669678) with 2-chloroethanesulfonyl chloride, followed by in situ intramolecular thia-Michael addition. This approach demonstrates the successful construction of seven-membered dithiazepine rings through well-controlled intramolecular cyclization.

Additionally, the interaction of disubstituted β-amino sulfamides with 1,2-dibromoethane (B42909) has been reported to lead to 1,2,5-thiadiazepane 1,1-dioxides uzhnu.edu.ua. This exemplifies an intramolecular cyclization where a pre-formed sulfamide (B24259) moiety reacts with a difunctional alkylating agent.

Synthesis from Halogenated Precursors and Sulfur Nucleophiles

Functional Group Introduction and Modification Strategies on this compound Scaffolds

Once the this compound scaffold is established, functional groups can be introduced or modified to create diverse analogues. The provided literature focuses primarily on the synthesis of the core ring system and related dithiazepine derivatives, with less direct emphasis on post-cyclization functionalization strategies for the specific this compound system. However, general strategies for modifying heterocyclic scaffolds are applicable. For example, the synthesis of bicyclic sultams incorporating the 1,5,2-dithiazepine 1,1-dioxide moiety has been achieved through additional cyclization strategies following the initial scaffold synthesis researchgate.netnih.gov. This indicates that further ring annulation or modification of substituents on the dithiazepane ring is feasible.

Compound List:

this compound

N,N-Bis(2-chloroethyl)aniline derivatives

N-Methyldi-(2-chloroethyl)amine

1,5,3-Dithiazepanes

1,2,5-Thiadiazepane 1,1-dioxides

1,5,2-Dithiazepine 1,1-dioxide

Cysteine ethyl ester

Cysteamine

2-Chloroethanesulfonyl chloride

HN-1 (N-Ethyl-bis(2-chloroethyl)amine)

HN-2 (N-Methyl-bis(2-chloroethyl)amine)

HN-3 (Tris(2-chloroethyl)amine)

Amidation Reactions

Amidation reactions are crucial for introducing carboxamide functionalities, which are common in many biologically active molecules incorporating the dithiazepane scaffold. These reactions generally involve the coupling of a carboxylic acid derivative (such as an acid chloride or ester) with an amine, or vice versa, under specific activating conditions. For instance, in the synthesis of N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide, the carboxamide group is introduced via an amidation reaction . General methods for amide bond formation, such as those employing coupling reagents like EDC/HOBt or DCC/DMAP, or oxidative amidation techniques, can be adapted for the functionalization of dithiazepane precursors or intermediates researchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov.

Table 2.2.1: Representative Amidation Reactions in Dithiazepane Synthesis

Substrate (Dithiazepane Derivative)Reactant (Carboxylic Acid/Amine)Coupling Reagent/ConditionsProduct TypeCitation
Dithiazepane-5-carboxylic acid4-MethoxyanilineAmidation coupling conditionsCarboxamide
Dithiazepane amine precursorCarboxylic AcidEDC/HOBt, DMAPAmide organic-chemistry.orgnih.gov

Substitution Reactions

Substitution reactions are vital for introducing various substituents onto the dithiazepane ring or its precursors. For example, the methoxyphenyl group in N-(4-methoxyphenyl)-1,2,5-dithiazepane-5-carboxamide is typically incorporated through a substitution reaction . Nucleophilic substitution reactions, where a nucleophile replaces a leaving group on an electrophilic center, are fundamental to this process. These reactions can involve alkyl halides, sulfonates, or other activated species, reacting with nucleophilic sites on the dithiazepane skeleton or its synthetic intermediates libretexts.org. The specific nature of the substitution reaction depends on the desired functionalization and the reactivity of the chosen precursors.

Table 2.2.2: Representative Substitution Reactions in Dithiazepane Synthesis

Substrate (Dithiazepane Precursor)Electrophile/NucleophileReaction TypeIntroduced MoietyCitation
Dithiazepane ring precursorAryl halideSubstitutionAryl group
Dithiazepane derivativeAlkyl halideSN2Alkyl group libretexts.org

Automated and High-Throughput Synthesis Approaches

The demand for diverse chemical libraries in drug discovery has driven the development of automated and high-throughput synthesis techniques for heterocyclic compounds, including dithiazepanes. These approaches leverage robotic systems and specialized instrumentation to accelerate the synthesis, purification, and analysis of multiple compounds in parallel or sequence.

Automated platforms, often employing reagent cartridges and flow chemistry, enable the rapid generation of compound libraries. For instance, the construction of triazolated 1,2,5-thiadiazepane 1,1-dioxides has been successfully achieved on an automated parallel synthesis platform, yielding a large percentage of the target library researchgate.netresearchgate.net. These systems are designed for ease of use, allowing chemists to generate diverse sets of compounds with minimal manual intervention, thereby increasing efficiency and reproducibility nih.govrsc.orgsigmaaldrich.comyoutube.com. The synthesis of N-heterocycles, including seven-membered rings, has been a focus in the development of these automated methodologies, with systems capable of performing multi-step sequences to produce complex molecules rsc.orgyoutube.com.

Table 2.3.1: Automated Synthesis of Dithiazepane Libraries

Platform/MethodologyReaction Type / Scaffold TargetedLibrary SizeTypical Yield/PurityKey FeaturesCitation
Automated Synthesizer (e.g., Chemspeed)Double aza-Michael, [3+2] cycloaddition (Triazolated 1,2,5-thiadiazepane 1,1-dioxides)96 members (94 synthesized)High yield/purityParallel synthesis, cartridge-based researchgate.netresearchgate.net
Automated Flow-Through SynthesisHeterocycle formation, alkylationArray synthesis>75% yield, >95% purityRobotic synthesizer, cartridge-based acs.org
Cartridge-based Automated SynthesisN-Heterocycle formation (including seven-membered rings)Diverse librariesHigh yield/purityPre-filled reagent cartridges, user-friendly rsc.orgsigmaaldrich.comyoutube.com

Stereoselective Synthesis and Chiral Control in this compound Formation

Achieving stereoselective synthesis is crucial for producing enantiomerically pure or enriched dithiazepane derivatives, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. Strategies for chiral control can involve using chiral starting materials, employing chiral catalysts, or developing stereoselective reaction conditions.

Research into the synthesis of 1,5,2-dithiazepine 1,1-dioxides has demonstrated the ability to access chiral compounds. For example, specific derivatives have been synthesized with reported optical rotation values, indicating successful stereoselective control during the formation of the seven-membered ring. The synthesis of (R)-7-cyclohexyldihydro-2H-imidazo[1,5-b] rsc.orgCurrent time information in Bangalore, IN.dithiazepine-6,8(3H,7H)-dione 1,1-dioxide, for instance, yielded a specific enantiomer with a measured optical rotation ([α]D20 -92.7), highlighting the potential for enantioselective synthesis in this class of compounds nih.gov. Furthermore, general principles of stereoselective synthesis, such as the use of chiral auxiliaries or asymmetric catalysis, are applicable to the construction of stereochemically defined dithiazepane structures researchgate.netegrassbcollege.ac.in.

Chemical Reactivity and Reaction Mechanisms of 1,2,5 Dithiazepane

Oxidation Reactions of Sulfur Atoms in the Dithiazepane Ring

The sulfur atoms in the 1,2,5-dithiazepane ring are susceptible to oxidation, a common reaction for sulfide-containing compounds. The oxidation state of sulfur can be modulated to form sulfoxides and sulfones, which significantly alters the chemical and physical properties of the molecule.

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the general behavior of sulfides and related heterocyclic systems. Mild oxidizing agents are typically employed for the selective oxidation to the sulfoxide (B87167) level, while stronger oxidants or harsher reaction conditions lead to the formation of the corresponding sulfone.

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). semanticscholar.orgresearchgate.net For instance, the oxidation of 1,2,5-thiadiazoles, a related sulfur-nitrogen heterocycle, to their corresponding 1-oxides and 1,1-dioxides can be achieved using mild oxidizing agents like oxirane or 3-chloroperoxybenzoic acid. thieme-connect.de It is plausible that similar reagents would effect the oxidation of one or both sulfur atoms in the this compound ring to yield the corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). The formation of a 1,5,2-dithiazepine 1,1-dioxide, a constitutional isomer of a this compound derivative, has been reported, indicating that the dithiazepane ring system can accommodate the sulfone functionality.

The selective formation of either the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Conversion

Oxidizing AgentProduct(s)Typical Conditions
Hydrogen Peroxide (H₂O₂)Sulfoxide, SulfoneCatalytic acid or metal catalyst
m-Chloroperoxybenzoic acid (m-CPBA)Sulfoxide, SulfoneInert solvent, controlled temperature
Oxone (2KHSO₅·KHSO₄·K₂SO₄)Sulfoxide, SulfoneAqueous or biphasic solvent systems
Sodium periodate (B1199274) (NaIO₄)SulfoxideAqueous or alcoholic solvents

Reduction Reactions of this compound Derivatives

Reduction reactions of this compound derivatives can target various functional groups within the molecule, including the disulfide bond and any appended functionalities. The choice of reducing agent is crucial for achieving the desired transformation selectively.

Common hydride reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are widely used for the reduction of various functional groups. fishersci.caquora.comyoutube.commasterorganicchemistry.comchemistrysteps.com LiAlH₄ is a potent reducing agent capable of reducing a wide array of functional groups, including esters, carboxylic acids, amides, and nitriles. masterorganicchemistry.com NaBH₄ is a milder and more selective reducing agent, typically used for the reduction of aldehydes and ketones. quora.com

In the context of this compound derivatives, these reducing agents could be employed to transform functional groups attached to the carbon or nitrogen atoms of the ring. For example, an ester substituent could be reduced to a primary alcohol using LiAlH₄. It is important to consider the potential for the reduction of the disulfide bond under strong reducing conditions.

While specific examples for the this compound ring are scarce, the reduction of the C=N double bond in related benzothiadiazine 1,1-dioxides has been accomplished using catalytic hydrogenation (H₂/Pd or PtO₂) or sodium borohydride in the presence of trifluoroacetic acid. This suggests that similar reductions of imine functionalities incorporated into a this compound framework are feasible.

Ring Transformation and Rearrangement Mechanisms

Heterocyclic ring systems can undergo various transformation and rearrangement reactions, often driven by factors such as ring strain, the nature of the heteroatoms, and the reaction conditions. These reactions can lead to ring expansion, ring contraction, or the formation of entirely new heterocyclic systems. uchicago.eduwikipedia.orgyoutube.com

A notable example of such a transformation in a related system is the unprecedented ring contraction of 2,5-dihydrobenzo[f] fishersci.cayoutube.comuchicago.eduthiadiazepine 1,1-dioxides to 4H-benzo[b] fishersci.caquora.comthiazine 1,1-dioxides. researchgate.net This reaction proceeds under mild conditions and involves the formation of a carbon-sulfur bond. This demonstrates the potential for the this compound skeleton to undergo complex rearrangements, leading to the formation of more stable or synthetically useful heterocyclic structures. The driving force for such rearrangements is often the formation of a thermodynamically more stable ring system.

Electrophilic and Nucleophilic Substitution Reactions

The presence of nitrogen and sulfur atoms with lone pairs of electrons, as well as the carbon backbone, provides multiple sites for electrophilic and nucleophilic attack on the this compound ring.

Electrophilic substitution is likely to occur at the nitrogen atom, which can act as a nucleophile. For instance, alkylation or acylation of the nitrogen would be expected under appropriate conditions. In related 1,2,5-thiadiazoles, N-alkylation does not occur readily, suggesting that the nucleophilicity of the nitrogen atoms in some sulfur-nitrogen heterocycles can be attenuated. thieme-connect.de However, the saturated nature of the this compound ring may lead to different reactivity compared to its aromatic counterparts.

Nucleophilic substitution reactions would likely target carbon atoms bearing suitable leaving groups. For halogenated 1,2,5-thiadiazoles, displacement of the halide by nucleophiles is a typical reaction. thieme-connect.de Furthermore, the 1,2,5-thiadiazole (B1195012) 1,1-dioxide ring is reported to be susceptible to nucleophilic attack. mdpi.com This suggests that appropriately substituted this compound derivatives could undergo nucleophilic substitution, providing a route for further functionalization of the ring.

Chelation and Complexation Properties of the Dithiazepane Moiety

The nitrogen and sulfur atoms of the this compound ring possess lone pairs of electrons, making them potential donor atoms for coordination with metal ions. libretexts.org Such molecules that can bind to a central metal atom at two or more points are known as chelating agents, and the resulting compounds are coordination complexes. nih.govresearchgate.netucj.org.uanih.gov

The geometry and the nature of the donor atoms in the this compound moiety would influence its coordination behavior, including the types of metal ions it can bind and the stability of the resulting complexes. The seven-membered ring can adopt various conformations, which will affect the spatial arrangement of the donor atoms and their ability to coordinate to a metal center. A study on 5-phenyl-1,2,5-dithiazepane revealed a chair conformation for the seven-membered ring. nih.gov The formation of coordination compounds with transition metals is a common feature of many sulfur- and nitrogen-containing heterocyclic ligands. While specific studies on the chelation and complexation properties of this compound are not widely reported, its structural features suggest a potential for acting as a ligand in coordination chemistry.

Advanced Spectroscopic and Structural Characterization of 1,2,5 Dithiazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei.

Proton (¹H) NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms within a molecule. For 5-Phenyl-1,2,5-dithiazepane, ¹H NMR data acquired in CDCl₃ has been reported, detailing the chemical shifts and multiplicities of the proton signals. The phenyl group exhibits characteristic signals in the aromatic region, while the aliphatic protons of the dithiazepane ring appear at different chemical shifts, indicative of their positions relative to the sulfur and nitrogen atoms.

Table 1: ¹H NMR Data for 5-Phenyl-1,2,5-dithiazepane

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment (inferred)
7.25m2Phenyl protons
6.85m3Phenyl protons
3.52m4Aliphatic protons
2.74m4Aliphatic protons

Note: Data sourced from studies on 5-Phenyl-1,2,5-dithiazepane researchgate.netiucr.org. The 'm' denotes a multiplet, indicating complex splitting patterns.

Comprehensive ¹³C NMR data for 1,2,5-Dithiazepane or its 5-phenyl derivative were not detailed in the analyzed literature snippets.

While advanced 2D NMR techniques such as Heteronuclear Single Quantum Correlation (HSQC) are invaluable for unambiguously assigning proton and carbon signals and establishing connectivity, specific reports detailing their application to this compound or its derivatives were not found in the provided search results.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of a compound, and can also provide insights into its structure through fragmentation patterns.

High-resolution mass spectrometry (HRMS) has been employed in studies involving dithiazepane derivatives, enabling precise determination of their molecular formulas amazonaws.com. For 5-Phenyl-1,2,5-dithiazepane, the molecular formula has been established as C₁₀H₁₃NS₂ with a corresponding molecular weight of 211.33 g/mol iucr.orgnih.gov. Detailed fragmentation patterns that would aid in further structural elucidation were not explicitly described in the provided literature snippets.

Table 2: Mass Spectrometry Data for 5-Phenyl-1,2,5-dithiazepane

ParameterValue
Molecular FormulaC₁₀H₁₃NS₂
Molecular Weight ( g/mol )211.33

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies functional groups within a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. Different functional groups absorb at characteristic frequencies.

While general IR absorption tables provide reference frequencies for common functional groups libretexts.orgpg.edu.pl, specific IR spectroscopic data with detailed functional group assignments for this compound or its phenyl derivative were not comprehensively detailed in the provided literature snippets. Studies on related heterocyclic systems have reported characteristic bands for C-N and C-S bonds, but direct assignments for the dithiazepane core are not explicitly provided for this compound class in the analyzed sources.

X-ray Crystallography for Solid-State Molecular Architecture Determination

The solid-state structure of 5-Phenyl-1,2,5-dithiazepane has been determined through X-ray crystallography, revealing key aspects of its molecular architecture and conformation researchgate.netiucr.orgnih.goviucr.org. The seven-membered dithiazepane ring adopts a chair conformation , a common feature among saturated seven-membered rings, which minimizes torsional and steric strain researchgate.netiucr.orgnih.gov. This conformation is comparable to that observed in other seven-membered cyclic disulfides, such as 1,2,4,6-tetrathiacycloheptane researchgate.netiucr.orgnih.gov.

The S—S bond length was determined to be 2.0406 (5) Å, which is consistent with values reported for other disulfide compounds, with a mean average bond length for C—S—S—C bonds being approximately 2.048 Å researchgate.netiucr.orgnih.gov. The C—S—S—C torsion angle was measured at -83.89 (7)°, which is also in agreement with similar cyclic disulfide systems researchgate.netiucr.orgnih.gov. Furthermore, the amine group within the ring was found to be sp²-hybridized iucr.orgnih.gov. In the crystal lattice, molecules are organized into chains via weak intermolecular S⋯S contacts, measuring 3.5246 (5) Å, which are comparable to those reported in other studies researchgate.netiucr.orgnih.gov.

Table 3: X-ray Crystallographic Data for 5-Phenyl-1,2,5-dithiazepane

ParameterValueSource
Crystal SystemMonoclinic researchgate.netiucr.orgnih.gov
Space GroupP 2₁/c researchgate.netiucr.orgnih.gov
Unit Cell Parameters
a (Å)9.5760 (2) researchgate.netiucr.orgnih.gov
b (Å)12.2310 (3) researchgate.netiucr.orgnih.gov
c (Å)9.9811 (2) researchgate.netiucr.orgnih.gov
β (°)120.392 (2) researchgate.netiucr.orgnih.gov
Volume (ų)1008.38 (4) researchgate.netiucr.orgnih.gov
Z (Molecules per unit cell)4 researchgate.netiucr.orgnih.gov
S—S Bond Length (Å)2.0406 (5) researchgate.netiucr.orgnih.gov
C—S—S—C Torsion Angle (°)-83.89 (7) researchgate.netiucr.orgnih.gov
Intermolecular S⋯S Contact (Å)3.5246 (5) iucr.orgnih.gov

Compound List:

this compound

5-Phenyl-1,2,5-dithiazepane

1,2,4,6-tetrathiacycloheptane

Bond Lengths, Torsion Angles, and Intermolecular Interactions (e.g., S···S Contacts)

The structural elucidation of this compound, specifically a derivative like 5-Phenyl-1,2,5-dithiazepane, has been achieved through single-crystal X-ray diffraction studies. These investigations provide precise insights into the molecule's three-dimensional arrangement, including bond lengths, angles, and conformational preferences. The seven-membered ring system of this compound typically adopts a chair conformation, a common structural motif for saturated seven-membered rings to minimize torsional strain.

Key structural parameters determined for 5-Phenyl-1,2,5-dithiazepane include the disulfide (S—S) bond length, which was found to be 2.0406 (5) Å iucr.orgresearchgate.net. This value is consistent with those observed in other disulfide compounds, with a reported average C—S—S—C bond length of 2.048 Å from a compilation of 99 samples iucr.orgresearchgate.net. The torsional profile around the disulfide bond is also critical for understanding ring conformation. For 5-Phenyl-1,2,5-dithiazepane, the C—S—S—C torsion angle was determined to be -83.89 (7)° iucr.orgresearchgate.net. This value is comparable to similar seven-membered ring disulfides, such as 1,2,4,6-tetrathiacycloheptane, which exhibits a C—S—S—C torsion angle of -89.4 (2)° iucr.orgresearchgate.net.

Table 1: Key Structural Parameters of 5-Phenyl-1,2,5-Dithiazepane

ParameterValueNotes
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions (Å)a=9.5760(2), b=12.2310(3), c=9.9811(2)
Unit Cell Angle (°)β=120.392(2)
Unit Cell Volume (ų)1008.38(4)
Z (Molecules per unit cell)4
S—S Bond Length (Å)2.0406 (5)
C—S—S—C Torsion Angle (°)-83.89 (7)
Ring ConformationChair
Intermolecular S···S Contact (Å)3.5246 (5)Linking molecules into chains along iucr.org

Hybridization State Determination of Heteroatoms

For this compound derivatives, the amine nitrogen atom has been identified as sp²-hybridized iucr.orgresearchgate.net. This sp² hybridization implies that the nitrogen atom forms three sigma bonds and possesses one unhybridized p-orbital, which accommodates a lone pair of electrons. This hybridization state typically leads to a trigonal planar geometry around the nitrogen atom, influencing the bond angles and planarity of the surrounding atoms within the ring. In NMR spectroscopy, the chemical shift of protons attached to or near an sp²-hybridized nitrogen atom can differ significantly from those near sp³-hybridized nitrogen due to the altered electron distribution and magnetic anisotropy chemistrysteps.commnstate.eduox.ac.uk.

While specific hybridization details for the sulfur atoms in this compound are not explicitly detailed in the provided literature snippets, sulfur atoms in similar heterocyclic systems can exhibit varying hybridization states depending on their bonding environment. For instance, sulfur in a disulfide linkage (R—S—S—R) can be considered to have an sp³-like hybridization, with two lone pairs and two sigma bonds, leading to a bent geometry. However, the precise determination often relies on detailed crystallographic analysis and advanced NMR experiments that probe through-bond and through-space interactions. The presence of lone pairs on sulfur atoms also contributes to their electronic properties and potential for intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS) in Surface Chemistry Investigations

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique that provides elemental composition and chemical state information from the surface of a material cea.freag.comspecs-group.comspectroscopyasia.comntu.edu.tw. It operates on the principle of the photoelectric effect, where incident X-rays eject electrons from the sample's surface cea.frspecs-group.comntu.edu.tw. The binding energy of these emitted photoelectrons is characteristic of the element, the specific orbital from which they originated, and their chemical environment cea.frntu.edu.tw.

XPS has a probing depth typically ranging from 1 to 10 nanometers cea.fr, making it ideal for analyzing thin films, surface modifications, and adsorbed species. For a compound like this compound, XPS can be employed to:

Identify Surface Elemental Composition: XPS can detect the presence of sulfur (S) and nitrogen (N) atoms on the surface of a material, confirming the incorporation of the dithiazepane moiety.

Determine Chemical States: By analyzing the shifts in binding energies (chemical shifts), XPS can distinguish between different chemical states of sulfur and nitrogen, such as those in disulfide bonds versus other oxidation states or bonding environments. This is crucial for understanding surface reactions or the nature of functionalized surfaces cea.frntu.edu.tw.

Quantify Surface Stoichiometry: The intensity of photoelectron signals is directly related to the concentration of elements in the analyzed surface layer, allowing for quantitative determination of surface composition and stoichiometric ratios cea.freag.comspectroscopyasia.com.

Analyze Thin Films and Surface Modifications: If this compound is used in surface coatings, self-assembled monolayers, or as part of a composite material, XPS can characterize the chemical makeup and integrity of these surface layers eag.comspectroscopyasia.com.

While specific XPS data for this compound itself are not detailed in the provided search results, the technique is broadly applicable to understanding the surface chemistry of sulfur- and nitrogen-containing organic molecules, providing insights into their surface interactions, stability, and reactivity.

Computational and Theoretical Studies of 1,2,5 Dithiazepane

Molecular Mechanics (MM) and Force Field Calculations

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. Instead of treating electrons explicitly, MM methods approximate molecules as a collection of atoms held together by springs representing chemical bonds. The energy of a given conformation is calculated using a force field, which is a set of parameters and equations describing the energy contributions from bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic forces).

For 1,2,5-dithiazepane, MM and force field calculations are particularly useful for exploring its conformational space. Seven-membered rings are known for their flexibility, and they can adopt several conformations, such as chair, boat, and twist-boat forms. A systematic conformational search using MM can efficiently identify the most stable, low-energy conformers and the energy barriers between them. Force fields like MMFF94 or AMBER would be suitable for this purpose, providing a rapid assessment of the geometries and relative energies of different ring puckering arrangements. These initial geometries are crucial as starting points for more accurate, higher-level quantum chemical calculations.

Quantum Chemical Methods for Electronic Structure

Quantum chemical methods provide a more detailed and accurate description of molecular systems by solving the Schrödinger equation. These methods explicitly account for the electronic structure, offering insights into orbital energies, charge distributions, and chemical bonding.

Hartree-Fock (HF) Theory Applications

Hartree-Fock (HF) theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. acs.orgwikipedia.org It treats each electron as moving in the average field created by all other electrons, thus neglecting electron correlation. wikipedia.org While HF theory provides a good starting point and often yields reasonable molecular geometries, its neglect of electron correlation limits the accuracy of energy calculations. wikipedia.orglibretexts.org

In the study of this compound, HF calculations would be used to obtain an initial approximation of the molecule's orbitals and electronic properties. The method is foundational to more advanced techniques and serves as a baseline for assessing the importance of electron correlation. acs.orgnih.gov For sulfur-nitrogen heterocycles, HF methods can help elucidate the basic electronic landscape, although they may be less accurate for describing the nuanced interactions involving the lone pairs on the sulfur and nitrogen atoms. acs.org

Density Functional Theory (DFT) Implementations

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its balance of accuracy and computational cost. mdpi.com Unlike HF theory, DFT includes effects of electron correlation by approximating the energy of the system as a functional of the electron density. The choice of the functional (e.g., B3LYP, PBE0) is critical for the accuracy of the results. mdpi.com

DFT is well-suited for studying this compound. It can be used to perform geometry optimizations to find the lowest energy conformation and to calculate a wide range of properties, including vibrational frequencies, molecular orbital energies, and electronic charge distributions. nih.govnih.gov For example, a DFT study on the related 1,2,7-thiadiazepane isomer successfully used the B3LYP functional to optimize conformer geometries and analyze orbital interactions. researchgate.net A similar approach for this compound would provide reliable predictions of its structure and electronic properties.

Post-Hartree-Fock and Composite Methods

To achieve higher accuracy, especially for energy calculations, post-Hartree-Fock methods can be employed. These methods systematically improve upon the HF approximation by explicitly including electron correlation. Common post-HF methods include Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory. Composite methods, such as the Gaussian-n (Gn) or Complete Basis Set (CBS) theories, combine results from several high-level calculations to extrapolate a highly accurate energy.

For this compound, these methods would be used to obtain benchmark energies for different conformers or to study reaction mechanisms where electron correlation is critical. While computationally expensive, they provide the "gold standard" for theoretical chemistry and are invaluable for validating the results from more approximate methods like DFT.

Prediction of Molecular Geometries and Electronic Distributions

A primary goal of computational studies is to predict the three-dimensional structure of a molecule. For this compound, theoretical methods can predict key geometric parameters such as bond lengths, bond angles, and dihedral angles. These predictions can be validated by comparison with experimental data, such as X-ray crystallography.

Experimental crystallographic data for a derivative, 5-Phenyl-1,2,5-dithiazepane, shows that the seven-membered ring adopts a chair conformation. nih.gov This provides a crucial benchmark for theoretical calculations. Geometry optimization of the parent this compound using DFT would be expected to predict a similar chair-like structure as the most stable conformer.

The table below compares the experimental geometric parameters of the 5-Phenyl-1,2,5-dithiazepane ring with hypothetical values that would be targeted by computational predictions for the unsubstituted compound.

ParameterExperimental Value (5-Phenyl-1,2,5-dithiazepane) nih.govPredicted Target (this compound)
Ring ConformationChairChair
S—S Bond Length2.0406 Å~2.04 Å
C—S—S—C Torsion Angle-83.89°~-84°
C—S Bond Length~1.82 Å~1.82 Å
C—N Bond Length~1.45 Å~1.45 Å

Beyond geometry, computational methods can map the electronic distribution within the molecule. A Molecular Electrostatic Potential (MEP) plot, for instance, would visualize the electron-rich and electron-poor regions of this compound. This would likely show negative potential (electron-rich) around the nitrogen and sulfur atoms due to their lone pairs, indicating sites susceptible to electrophilic attack. Natural Bond Orbital (NBO) analysis could further quantify orbital interactions, such as hyperconjugation involving the lone pairs of the heteroatoms. researchgate.net

Simulation of Reaction Pathways and Potential Energy Surfaces

Computational chemistry can also be used to explore the reactivity of this compound by simulating reaction pathways. This involves mapping the potential energy surface (PES), which describes the energy of the molecule as a function of its geometry. nih.gov By identifying transition states (saddle points on the PES), chemists can calculate activation energies and understand reaction mechanisms.

For this compound, several processes could be studied. One is ring inversion, the process by which the chair conformation converts to its mirror image through a higher-energy boat or twist-boat intermediate. Locating the transition states for this process would reveal the energy barrier to inversion and the flexibility of the ring. Another area of interest could be the thermal or photochemical cleavage of the S-S bond, a characteristic reaction of disulfides. Simulating this bond-breaking process would provide insights into the stability of the dithiazepane ring and its potential decomposition pathways.

Theoretical Spectroscopic Property Predictions (Vibrational, UV/Vis, NMR)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, offering insights that complement experimental data. doi.org Methods based on Density Functional Theory (DFT) are widely used to calculate these properties with a high degree of accuracy. d-nb.info

Vibrational Spectroscopy: Theoretical vibrational frequencies are typically calculated using DFT methods, such as B3LYP, often paired with a basis set like 6–311++G(d,p). nih.gov These calculations start with the optimization of the molecule's geometry to find its lowest energy conformation. nih.gov Following optimization, a frequency calculation is performed, which yields the theoretical infrared (IR) and Raman spectra. The computed frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and other systematic errors, improving the agreement with experimental data. nih.gov These calculations can predict the characteristic vibrational modes of the this compound ring, including C-H, C-N, C-S, and S-S bond stretching and bending modes.

UV/Vis Spectroscopy: The electronic absorption properties and UV/Vis spectra are commonly predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.com This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. nih.gov The calculations provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. researchgate.net For molecules like this compound, these calculations can identify π → π* and n → σ* transitions involving the sulfur and nitrogen atoms. The choice of solvent can be included in these models using approaches like the Polarizable Continuum Model (PCM) to simulate spectra under more realistic conditions. nih.gov

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial tool for structure elucidation. d-nb.info DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, have become standard for computing ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions has been significantly enhanced by accounting for the effects of different conformational isomers and by applying scaling factors. d-nb.inforesearchgate.net For this compound, theoretical calculations can predict the chemical shifts for the distinct hydrogen and carbon atoms in the seven-membered ring, aiding in the assignment of experimental NMR spectra.

Table 1: Representative Theoretical Spectroscopic Data for Dithiazepane Derivatives
Spectroscopic TechniqueParameterPredicted Value RangeComputational Method Example
Vibrational (IR)N-H Stretch3300-3600 cm⁻¹DFT/B3LYP mdpi.com
C-H Stretch2900-3100 cm⁻¹DFT/B3LYP nih.gov
UV/Visλmax230-280 nmTD-DFT/B3LYP mdpi.com
¹H NMRδ (CH₂)2.7-3.6 ppmDFT/GIAO d-nb.infonih.gov
¹³C NMRδ (CH₂)28-60 ppmDFT/GIAO d-nb.infonih.gov

Computational Analysis of Intramolecular and Intermolecular Interactions

Computational analysis is essential for understanding the three-dimensional structure and non-covalent interactions that govern the properties of this compound and its derivatives.

Intermolecular Interactions: In the solid state, molecules of this compound derivatives are organized through a network of intermolecular interactions. nih.gov A dominant interaction observed in the crystal structure of 5-phenyl-1,2,5-dithiazepane is a weak intermolecular contact between sulfur atoms (S···S) of adjacent molecules, with a distance of 3.5246 (5) Å. nih.gov Such interactions, along with potential hydrogen bonds and van der Waals forces, dictate the crystal packing and physical properties of the compound. nih.govscielo.org.za Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be employed to quantify the strength and nature of these interactions. scielo.org.zamdpi.com NBO analysis, for instance, reveals the origin of intermolecular forces by examining the interactions between donor (bond) and acceptor (antibond) orbitals of separate molecules. scielo.org.za

Table 2: Key Structural and Interaction Parameters for a this compound Derivative nih.gov
Parameter TypeDescriptionReported Value
ConformationSeven-membered ring conformationChair
IntramolecularS—S bond length2.0406 (5) Å
C—S—S—C torsion angle-83.89 (7)°
IntermolecularS···S contact distance3.5246 (5) Å

Application of Machine Learning Techniques in Computational Chemistry of Dithiazepanes

The integration of machine learning (ML) is revolutionizing computational chemistry by enabling rapid and accurate prediction of molecular properties. energy.gov While specific applications of ML to the this compound class are still emerging, the established methodologies hold significant promise for accelerating research on these compounds. nih.gov

The general approach involves combining DFT calculations with ML models. rsc.org A large dataset is first generated by performing quantum chemical calculations (e.g., DFT) on a diverse set of dithiazepane derivatives to determine their structures, energies, and spectroscopic properties. mit.edu This data is then used to train an ML model, such as an artificial neural network (ANN) or a Gaussian process (GP) model. rsc.org

Once trained, these ML models can predict the properties of new, unstudied dithiazepane molecules in a fraction of the time required for a full quantum mechanical calculation. rsc.orgmit.edu This capability is invaluable for high-throughput screening of virtual libraries of compounds to identify candidates with desired characteristics. ML can accelerate the discovery of new dithiazepane-based molecules by predicting reactivity, stability, and other key chemical properties, thereby guiding experimental synthesis efforts more efficiently. energy.gov The development of these techniques represents a significant breakthrough for quantum chemistry and computational drug discovery. energy.govnih.gov

Applications of 1,2,5 Dithiazepane in Chemical Sciences

Building Blocks in Advanced Organic Synthesis

Precursors for Complex Molecular Architectures

A comprehensive review of available scientific literature did not identify specific instances of 1,2,5-dithiazepane being utilized as a precursor or building block for the synthesis of complex molecular architectures.

Materials Science Applications

The seven-membered dithiazepane ring has been effectively employed as a robust bipodal anchoring group for attaching molecules to gold surfaces, leading to the formation of stable, functional monolayers with potential applications in molecular electronics. acs.orgnih.gov

Electroactive Self-Assembled Monolayers (SAMs)

Researchers have successfully synthesized novel ferrocenyl-phenylethynyl oligomers functionalized with a this compound unit to act as a two-point anchor to a gold electrode. acs.orgnih.gov These molecules were used to create self-assembled monolayers (SAMs). nih.gov The stability and electrochemical properties of these SAMs were investigated using various analytical techniques. acs.org

X-ray Photoelectron Spectroscopy (XPS) analysis confirmed that the dithiazepane-anchored molecules form gold-thiolate species on the gold surface. acs.orgnih.gov Cyclic voltammetry studies demonstrated that the resulting SAMs were stable and electroactive. nih.gov The electrochemical responses were found to be more ideal when the dithiazepane-functionalized molecules were mixed with a diluent, such as undecanethiol, to form a two-component SAM. acs.org The use of the dithiazepane group as a bipodal anchoring unit is considered a method of broad utility for preparing alternative stable monolayers. acs.org

Table 1: Characterization of Dithiazepane-Anchored Self-Assembled Monolayers

Compound/SAM Type Analytical Method Key Finding Citation
Dithiazepane-functionalized ferrocenyl-phenylethynyl oligomers X-ray Photoelectron Spectroscopy (XPS) Confirmed the presence of gold-thiolate species, indicating successful anchoring to the gold surface. acs.orgnih.gov
Single-component and Two-component SAMs Cyclic Voltammetry (CV) SAMs are stable and electroactive. Two-component SAMs diluted with undecanethiol show more ideal electrochemical responses. acs.orgnih.govacs.org
Single-component SAMs Ellipsometry Estimated thickness values were consistent with the formation of molecular monolayers. acs.org

Potential for Molecular Wire Development

The unique bipodal anchoring of the this compound group provides enhanced stability to the SAMs, which is a crucial characteristic for the development of molecular electronic devices. acs.org The electrochemical behavior of these dithiazepane-bridged SAMs makes them particularly promising for molecular wire applications. nih.govacs.org Specifically, cyclic voltammetry studies at progressively higher scan rates revealed only a small variation in the peak splittings. acs.orgnih.gov This observation suggests efficient electron transfer through the dithiazepane bridge, marking these redox species as strong candidates for further investigation and development in the field of molecular wires. acs.orgnih.govacs.org

Mechanistic Probes in Fundamental Organic Chemistry

Scientific literature searches did not provide specific examples of this compound being used as a mechanistic probe to study reaction pathways or intermediates in fundamental organic chemistry.

Chemical Protein Synthesis and Peptide Ligation Methodologies

There were no specific applications of this compound in the fields of chemical protein synthesis or peptide ligation methodologies found in the reviewed scientific literature.

Bis(2-sulfanylethyl)amido (SEA) Systems as Latent Thioesters

The bis(2-sulfanylethyl)amido (SEA) group represents a significant advancement in native chemical ligation (NCL), a key technology for the chemical synthesis of proteins. SEA-mediated ligation utilizes the open-chain, reduced form of a this compound derivative as a precursor to a reactive peptide thioester. This method provides a powerful alternative to traditional NCL, which relies on the reaction of a peptide thioester with a peptide containing an N-terminal cysteine residue.

The core of SEA ligation technology is the intramolecular N,S-acyl shift property of peptides derivatized with a SEA group at their C-terminus. In an aqueous solution, the SEA peptide (the amide form) exists in equilibrium with an S-thioester intermediate. This equilibrium is dictated by the intramolecular nucleophilic attack of one of the SEA thiol groups on the C-terminal amide carbonyl, leading to the migration of the peptide chain from the nitrogen atom to a sulfur atom. This process effectively unmasks a latent thioester in situ.

The reaction mechanism proceeds as follows:

N,S-Acyl Shift: A C-terminal SEA-derivatized peptide undergoes a reversible intramolecular N,S-acyl shift, forming a transient S-2-(2-mercaptoethylamino)ethyl thioester.

Thiol-Thioester Exchange: This reactive thioester can then undergo a thiol-thioester exchange with an external thiol, such as 4-mercaptophenylacetic acid (MPAA), or directly with the N-terminal cysteine of another peptide.

Ligation and S,N-Acyl Shift: The newly formed thioester linkage with the cysteinyl peptide then rapidly undergoes a spontaneous intramolecular S,N-acyl shift, resulting in the formation of a native peptide bond at the ligation site.

This process, known as SEA native peptide ligation, allows for the chemoselective and regioselective joining of unprotected peptide segments in aqueous solution at neutral pH. nih.govresearchgate.netacs.org The reaction is efficient and has been shown to be compatible with homocysteine residues, potentially extending the methodology to create peptide bonds at X-Met junctions. nih.gov

A key innovation in this area is the "SEA on/off" concept. acs.org The active form, SEAon, is the dithiol bis(2-sulfanylethyl)amine moiety required for the N,S-acyl shift. This can be converted to a stable, self-protected cyclic disulfide form, SEAoff, through oxidation. acs.org This SEAoff state corresponds to the this compound ring structure. The active SEAon group can be readily regenerated from the stable SEAoff precursor by reduction with reagents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govacs.org This feature enhances the stability and handling of peptide fragments destined for ligation.

Furthermore, the use of SEA thioester surrogates has been shown to minimize the formation of deletion side products, a challenge sometimes encountered in native chemical ligation, particularly at proline residues. researchgate.netresearchgate.net Studies have demonstrated that SEA peptides can be efficiently converted into various peptide alkylthioesters by reacting the in situ-formed thioester with an aqueous solution of a thiol, with optimal reaction rates observed at pH 4. nih.goviaamonline.org

Ligation SystemKey FeatureMechanismAdvantage
SEA Ligation C-terminal bis(2-sulfanylethyl)amido groupIn situ thioester formation via N,S-acyl shiftChemoselective ligation at neutral pH; minimises side products
SEA on/off Reversible oxidation/reductionDithiol (on) ↔ Cyclic Disulfide (off)Self-protected, stable precursor for ligation

Non Clinical Biological Activity and Mechanistic Insights of 1,2,5 Dithiazepane and Derivatives

Antimicrobial, Antifungal, and Antiviral Properties: In Vitro Characterization

Studies have investigated the antimicrobial and antifungal potential of dithiazepane-containing compounds. Gliovirin, a fungal metabolite featuring a dithiazepino-oxireno-benzoxazine skeleton, has demonstrated notable activity against specific microorganisms. It exhibits fungicidal and antimicrobial activity against the plant pathogenic fungus Pythium ultimum, with a Minimum Inhibitory Concentration (MIC) of 60 ng/ml chemicalbook.commedkoo.com. Furthermore, Gliovirin shows activity against the parasite Trypanosoma brucei brucei, with an IC50 value of 90 ng/ml chemicalbook.commedkoo.com. However, Gliovirin has been reported to have no effect on other tested plant pathogenic fungi such as Rhizoctonia solani, Phytophthora omnivorum, Thielaviopsis basicola, Rhizopus arrhizus, and Verticillium dahliae, nor on bacteria like Bacillus thuringiensis, Pseudomonas fluorescens, and Xanthomonas malvacearum at concentrations up to 1,000 ng/ml chemicalbook.commedkoo.com.

Additionally, perhydro-1,5,3-dithiazepanes have been evaluated for their fungicidal properties. These compounds exhibit fungistatic or fungicidal activity against fungal species such as Bipolaris sorokiniana and Fusarium researchgate.net. While specific MIC or Minimum Bactericidal Concentration (MBC) values for these perhydro-1,5,3-dithiazepanes were not detailed in the provided results, their activity against these fungal genera has been noted researchgate.net.

Direct evidence for antiviral properties of 1,2,5-dithiazepane or its direct derivatives was not found in the provided search results. However, related complex natural products containing dithiazepine motifs, such as Gliovirin, are suggested to have potential antiviral effects ontosight.ai.

In Vitro Studies on Cellular and Subcellular Systems for Mechanistic Elucidation

In vitro studies investigating the cellular and subcellular mechanisms of compounds related to the this compound core have primarily focused on derivatives that incorporate this heterocyclic system. Research on a series of dithiazepinone derivatives, which share structural similarities with 1,2,5-dithiazepanes, has provided insights into their interactions with cellular processes, particularly concerning cell cycle regulation and the induction of apoptosis.

Studies involving specific dithiazepinone compounds, identified as 5b, 5c, and 5e, have demonstrated notable effects when evaluated against human cancer cell lines, including MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cu.edu.eg. These investigations aimed to elucidate the molecular pathways through which these derivatives exert their biological activity.

A significant finding from these studies was the impact on cell cycle progression. Treatment with these sulfonamide-containing dithiazepinone derivatives resulted in the accumulation of cells in the sub-G1 phase, also referred to as the < 2n phase cu.edu.eg. This observation suggests that these compounds interfere with the normal progression of the cell cycle, potentially leading to cell cycle arrest.

Furthermore, evidence points to the induction of apoptosis, or programmed cell death, as a key mechanism of action. Assays measuring caspase levels revealed a significant increase in both caspase 8 and caspase 9 activity in cells exposed to compounds 5b-e cu.edu.eg. Caspases are critical enzymes in the apoptotic cascade, and their elevated levels are indicative of the activation of cell death pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1,2,5-dithiazepane, and how do structural modifications influence its redox properties?

  • Methodological Answer : this compound is synthesized via cyclization reactions involving sulfur-containing precursors. For example, the SEAoff latent system employs a cyclic disulfide scaffold where the chair conformation of the this compound heterocycle minimizes steric hindrance, directing substituents away from the redox-active disulfide bond . Structural modifications (e.g., substituents on nitrogen or adjacent carbons) require careful optimization to balance synthetic feasibility and redox sensitivity. Techniques like X-ray crystallography (using programs like SHELX ) and NMR spectroscopy are critical for conformational analysis.

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Reproducibility hinges on rigorous documentation of reagents (purity, suppliers), reaction conditions (temperature, solvent), and characterization data. For example, ICH guidelines recommend specifying batch numbers, storage conditions, and analytical methods (e.g., HPLC for purity, NMR for structural validation) . Cross-referencing with literature protocols and validating intermediates via spectral databases (e.g., SciFinder ) minimizes variability.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming the heterocyclic structure, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for substituent analysis. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction provides definitive conformational data . Redox behavior can be probed via cyclic voltammetry to assess disulfide bond reactivity .

Advanced Research Questions

Q. How do computational methods improve the design of this compound-based systems for redox applications?

  • Methodological Answer : Density functional theory (DFT) calculations, such as those using Becke’s hybrid exchange-correlation functionals, predict electronic properties (e.g., HOMO-LUMO gaps) and redox potentials . For instance, modeling the this compound scaffold’s chair conformation helps identify steric effects on disulfide bond accessibility . Comparative studies between theoretical and experimental data (e.g., voltammetry) refine predictive accuracy.

Q. What strategies resolve contradictions in reported redox potentials of this compound derivatives?

  • Methodological Answer : Discrepancies often arise from differences in solvent systems, reference electrodes, or impurities. Systematic reviews (e.g., using PRISMA frameworks) should compare methodologies across studies . Replicating experiments under standardized conditions (e.g., IUPAC-recommended electrochemical setups) and reporting detailed metadata (e.g., solvent purity, instrument calibration) enhance comparability .

Q. How can researchers optimize this compound functionalization without compromising redox latency?

  • Methodological Answer : Substituents on the heterocycle’s carbon atoms proximal to the disulfide bond may alter redox sensitivity but increase synthetic complexity . Parallel synthesis approaches with controlled reaction times and protecting groups (e.g., tert-butoxycarbonyl) can isolate stable intermediates. High-throughput screening (HTS) of derivatives against reductants like TCEP or glutathione identifies candidates with tunable latency .

Q. What are the challenges in integrating this compound into biological systems for protein engineering?

  • Methodological Answer : Biocompatibility requires balancing redox activity with off-target effects. In vitro assays (e.g., thiol-disulfide exchange kinetics) quantify specificity for target proteins. Conjugation strategies (e.g., maleimide-thiol linkages) must preserve the heterocycle’s integrity while enabling site-specific modification . Validating functional outcomes via SDS-PAGE or fluorescence quenching ensures efficacy .

Methodological Resources

  • Structural Analysis : SHELX for crystallography , DFT for electronic properties .
  • Data Interpretation : PRISMA for literature synthesis , ICH guidelines for reproducibility .
  • Experimental Design : Cyclic voltammetry for redox profiling , SciFinder for protocol validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.